Cas no 352438-71-2 (Acetaldehyde Diethyl Acetal-d4)

アセトアルデヒドジエチルアセタール-d4(Acetaldehyde Diethyl Acetal-d4)は、重水素(D)で標識された安定同位体化合物です。化学式C6H10D4O2で表され、通常のアセトアルデヒドジエチルアセタールの水素原子4つが重水素に置換されています。この化合物はNMR(核磁気共鳴)や質量分析などの分析技術において内部標準物質として利用可能で、代謝研究や反応機構の解明に有用です。高い同位体純度(通常98%以上)と化学的安定性を特徴とし、溶媒としての特性を保持しながら同位体トレーサーとしての機能を発揮します。有機合成や分析化学の分野で精密な実験データを得るための重要な試薬です。

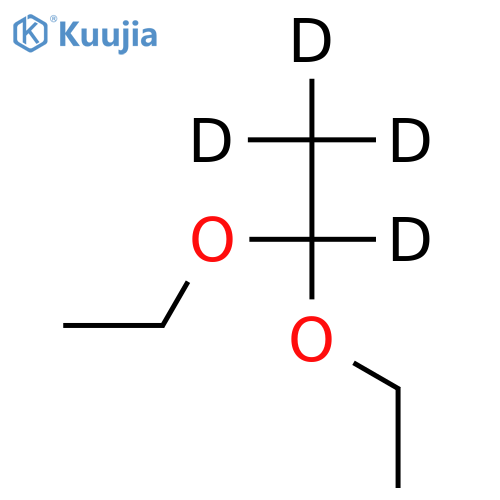

352438-71-2 structure

商品名:Acetaldehyde Diethyl Acetal-d4

CAS番号:352438-71-2

MF:C6H14O2

メガワット:122.198809146881

MDL:MFCD00209680

CID:302986

Acetaldehyde Diethyl Acetal-d4 化学的及び物理的性質

名前と識別子

-

- Ethane-1,1,1,2-d4,2,2-diethoxy- (9CI)

- ACETALDEHYDE-D4 DIETHYL ACETAL

- Acetaldehyde Diethyl Acetal-d4

-

- MDL: MFCD00209680

- インチ: InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D

- InChIKey: DHKHKXVYLBGOIT-SHUFXSSCSA-N

- ほほえんだ: CCOC(C([2H])([2H])[2H])([2H])OCC

Acetaldehyde Diethyl Acetal-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A132723-50mg |

Acetaldehyde Diethyl Acetal-d4 |

352438-71-2 | 50mg |

$ 224.00 | 2023-09-09 | ||

| AstaTech | D99223-0.25/G |

ACETALDEHYDE-D4 DIETHYL ACETAL |

352438-71-2 | 95% | 0.25g |

$390 | 2023-09-19 | |

| TRC | A132723-500mg |

Acetaldehyde Diethyl Acetal-d4 |

352438-71-2 | 500mg |

$ 1177.00 | 2023-04-19 | ||

| TRC | A132723-100mg |

Acetaldehyde Diethyl Acetal-d4 |

352438-71-2 | 100mg |

$ 374.00 | 2023-09-09 | ||

| Cooke Chemical | M2406735-25mg |

Ethane-1,1,1,2-d4,2,2-diethoxy-(9CI) |

352438-71-2 | AR | 25mg |

RMB 814.40 | 2025-02-20 | |

| A2B Chem LLC | AF66767-250mg |

ACETALDEHYDE-D4 DIETHYL ACETAL |

352438-71-2 | 250mg |

$392.00 | 2024-04-20 | ||

| A2B Chem LLC | AF66767-500mg |

ACETALDEHYDE-D4 DIETHYL ACETAL |

352438-71-2 | 500mg |

$550.00 | 2024-04-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E874355-25mg |

Ethane-1,1,1,2-d4,2,2-diethoxy- (9CI) |

352438-71-2 | AR | 25mg |

¥1,018.00 | 2022-01-12 | |

| TRC | A132723-250mg |

Acetaldehyde Diethyl Acetal-d4 |

352438-71-2 | 250mg |

$ 741.00 | 2023-04-19 | ||

| 1PlusChem | 1P00C5XR-500mg |

Acetaldehyde-d4 Diethyl Acetal |

352438-71-2 | 500mg |

$550.00 | 2025-02-25 |

Acetaldehyde Diethyl Acetal-d4 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

352438-71-2 (Acetaldehyde Diethyl Acetal-d4) 関連製品

- 108-62-3(Metaldehyde)

- 10471-14-4(Ethane,1-ethoxy-1-methoxy-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量